molecular formula C22H22ClNO4 B7005607 N-[(5-chloro-3-phenyl-1-benzofuran-2-yl)methyl]-2-methoxy-2-(oxolan-3-yl)acetamide

N-[(5-chloro-3-phenyl-1-benzofuran-2-yl)methyl]-2-methoxy-2-(oxolan-3-yl)acetamide

Cat. No.: B7005607
M. Wt: 399.9 g/mol
InChI Key: KDVPEWNJKQRPLR-UHFFFAOYSA-N
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Description

N-[(5-chloro-3-phenyl-1-benzofuran-2-yl)methyl]-2-methoxy-2-(oxolan-3-yl)acetamide is a synthetic organic compound with a complex structure It features a benzofuran core substituted with a chloro and phenyl group, linked to an acetamide moiety through a methoxy and oxolan group

Properties

IUPAC Name

N-[(5-chloro-3-phenyl-1-benzofuran-2-yl)methyl]-2-methoxy-2-(oxolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO4/c1-26-21(15-9-10-27-13-15)22(25)24-12-19-20(14-5-3-2-4-6-14)17-11-16(23)7-8-18(17)28-19/h2-8,11,15,21H,9-10,12-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVPEWNJKQRPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCOC1)C(=O)NCC2=C(C3=C(O2)C=CC(=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-3-phenyl-1-benzofuran-2-yl)methyl]-2-methoxy-2-(oxolan-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the chloro and phenyl groups. The final steps involve the formation of the acetamide moiety and the attachment of the methoxy and oxolan groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-3-phenyl-1-benzofuran-2-yl)methyl]-2-methoxy-2-(oxolan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a range of functionalized derivatives.

Scientific Research Applications

N-[(5-chloro-3-phenyl-1-benzofuran-2-yl)methyl]-2-methoxy-2-(oxolan-3-yl)acetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific pathways.

    Industry: It can be used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which N-[(5-chloro-3-phenyl-1-benzofuran-2-yl)methyl]-2-methoxy-2-(oxolan-3-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate specific biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives with various substituents. Examples are:

  • 5-chloro-3-phenyl-1-benzofuran-2-carboxylic acid
  • 5-chloro-3-phenyl-1-benzofuran-2-ylmethylamine

Uniqueness

N-[(5-chloro-3-phenyl-1-benzofuran-2-yl)methyl]-2-methoxy-2-(oxolan-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and oxolan groups, in particular, may enhance its solubility and bioavailability compared to other benzofuran derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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